(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
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Overview
Description
“(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the molecular weight of 191.7 . It is also known as "{1-methyl-2-oxabicyclo [2.2.2]octan-4-yl}methanamine hydrochloride" . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)7-11-8;/h2-7,10H2,1H3;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Electrochemical Transformations
Electrochemical transformations of monooxa- and dioxabicycloalkenes and -bicycloalkanes, including the compound , involve electrochemical mono- and dimethoxylation under conditions of direct anodic oxidation in methanol. This process results in the formation of various methoxy derivatives, showcasing the compound's potential in electrochemical synthesis applications (Ogibin et al., 1999).
Methanol Production and Applications
Methanol, produced through processes involving compounds like (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, serves as a building block for more complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol highlights its role in reducing CO2 emissions and in energy storage and conservation (Dalena et al., 2018).
Acid-Catalyzed Methanolysis
Selective methanolysis of diazabicyclo[2.2.2]octane-dione systems, akin to transformations of this compound, is essential in synthetic procedures leading to piperidinecarboxylate systems. This highlights its utility in synthesizing complex organic molecules (Verbist et al., 2004).
Heteropoly Acid Catalyzed Synthesis
Heteropoly acid catalyzes the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene reaction with (4-methylcyclohex-3-en-1-yl)methanol. This demonstrates the role of this compound in facilitating environmentally friendly chemical reactions (Anjibabu et al., 2013).
Photoinduced Molecular Transformations
Photoinduced molecular transformations involving oximes of compounds similar to this compound result in the formation of various lactams and alkenoic acid amides. This showcases the potential of photochemical reactions in organic synthesis (Suginome et al., 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJNIXSANHEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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